Mnk-IN-4

Beschreibung

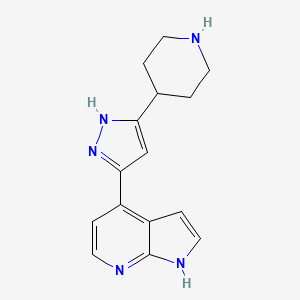

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H17N5 |

|---|---|

Molekulargewicht |

267.33 g/mol |

IUPAC-Name |

4-(5-piperidin-4-yl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C15H17N5/c1-5-16-6-2-10(1)13-9-14(20-19-13)11-3-7-17-15-12(11)4-8-18-15/h3-4,7-10,16H,1-2,5-6H2,(H,17,18)(H,19,20) |

InChI-Schlüssel |

KAVINHSQSZLJGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2=CC(=NN2)C3=C4C=CNC4=NC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mnk-IN-4: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mnk-IN-4 (also known as MNK-I1) is a potent and selective, cell-permeable inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). As a thieno[2,3-d]pyrimidine derivative, it represents a class of compounds under investigation for their therapeutic potential in oncology and inflammatory diseases. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on the MNK signaling pathway, quantitative biochemical and cellular activity data, and detailed experimental protocols for its characterization.

Introduction: The MNK-eIF4E Signaling Axis

The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are a family of serine/threonine kinases that are key regulators of protein synthesis.[1] There are two main isoforms, MNK1 and MNK2, which are activated through phosphorylation by upstream MAPKs, namely ERK and p38.[1] Once activated, MNKs phosphorylate a limited number of downstream targets, the most critical of which is the eukaryotic translation initiation factor 4E (eIF4E).[1]

eIF4E is a cap-binding protein that plays a pivotal role in the initiation of cap-dependent mRNA translation. Phosphorylation of eIF4E at Serine 209 by MNKs is a crucial event that is thought to promote the translation of a specific subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[1] Dysregulation of the MNK-eIF4E axis, leading to elevated levels of phosphorylated eIF4E (p-eIF4E), is frequently observed in various cancers and is associated with poor prognosis. Consequently, the development of selective MNK inhibitors like this compound has emerged as a promising therapeutic strategy to target these malignancies.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of both MNK1 and MNK2. By binding to the ATP-binding pocket of the kinases, it prevents the phosphorylation of their downstream substrate, eIF4E. This leads to a reduction in the levels of p-eIF4E, thereby attenuating the translation of oncogenic proteins and suppressing cancer cell migration and survival.

The MNK Signaling Pathway and the Point of Intervention for this compound

The following diagram illustrates the canonical MNK signaling pathway and highlights the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound and other notable MNK inhibitors against MNK1 and MNK2, as well as the cellular activity of this compound.

| Compound | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Reference |

| This compound (MNK-I1) | 23 | 16 | [2] |

| Tomivosertib (eFT-508) | 1-2 | 1-2 | [3] |

| SEL-201 | 10.8 | 5.4 | [4] |

| ETC-206 | 64 | 86 | [4] |

| CGP 57380 | 2200 | - | [4] |

| EB1 | 690 | 9400 | [5] |

Table 1: In vitro kinase inhibitory activity of this compound and other MNK inhibitors.

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Western Blot | ~1 µM | Strong inhibition of eIF4E phosphorylation | [2] |

| SSC25 (Squamous Cell Carcinoma) | Western Blot | ~1 µM | Strong inhibition of eIF4E phosphorylation | [2] |

| TS543 (Glioblastoma) | riboPLATE-seq | 100 nM | Inhibition of MNK1/2 activity | [2] |

Table 2: Cellular activity of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on established methodologies and the specific details reported in the literature for similar compounds.

In Vitro MNK1/2 Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant MNK1 and MNK2 kinases.

Materials:

-

Recombinant human MNK1 and MNK2 (activated)

-

Recombinant human eIF4E (substrate)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)

-

[γ-32P]ATP

-

ATP solution

-

This compound (dissolved in DMSO)

-

96-well plates

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add recombinant MNK1 or MNK2 to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of recombinant eIF4E, unlabeled ATP, and [γ-32P]ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the amount of 32P incorporated into eIF4E using a phosphorimager.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for eIF4E Phosphorylation (Western Blot)

This protocol is used to assess the ability of this compound to inhibit the phosphorylation of endogenous eIF4E in a cellular context.

Materials:

-

MDA-MB-231 or other suitable cancer cell line

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-eIF4E (Ser209), anti-total eIF4E, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 1, 4, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-eIF4E overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against total eIF4E and a loading control (e.g., β-actin) to ensure equal protein loading.

Kinase Selectivity Profile

While a comprehensive kinase selectivity profile specifically for this compound is not publicly available in detail, it is described as a "selective" inhibitor. A typical approach to determine kinase selectivity is to screen the compound against a large panel of kinases at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is then determined.

Conclusion

This compound is a potent and selective inhibitor of MNK1 and MNK2, effectively targeting the MNK-eIF4E signaling axis. By reducing the phosphorylation of eIF4E, it demonstrates significant potential in preclinical models for the treatment of cancers characterized by the dysregulation of this pathway. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and other MNK inhibitors. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Energetics of charge-charge interactions between residues adjacent in sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Mnk-IN-4: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Mnk-IN-4, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This compound, also identified as compound D25, belongs to the thieno[2,3-d]pyrimidine class of MNK inhibitors and has shown potential in the treatment of sepsis-related acute splenic injury.[1][2] This document details the core mechanism of action of this compound, focusing on its primary target, the MNK-eIF4E axis, and explores its influence on interconnected signaling cascades, including the mTORC1 and β-catenin pathways. Quantitative data for representative thieno[2,3-d]pyrimidine MNK inhibitors are presented to offer a comparative context for the potency of this class of compounds. Furthermore, detailed experimental protocols for key biochemical and cellular assays are provided to facilitate further research and drug development efforts centered on this compound and related molecules.

Introduction: The MNK Kinases as Therapeutic Targets

The Mitogen-Activated Protein Kinase (MAPK)-interacting kinases, MNK1 and MNK2, are serine/threonine kinases that function as crucial downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[3] These pathways are frequently dysregulated in various diseases, including cancer and inflammatory conditions, making the MNK kinases attractive therapeutic targets. The primary and most well-characterized substrate of the MNKs is the eukaryotic translation initiation factor 4E (eIF4E).[4] Upon activation by upstream MAPKs, MNK1 and MNK2 phosphorylate eIF4E at serine 209 (Ser209). This phosphorylation event is a critical regulatory step in cap-dependent mRNA translation, promoting the synthesis of a specific subset of proteins involved in cell growth, proliferation, survival, and metastasis.

The Core Signaling Pathway: Inhibition of the MNK-eIF4E Axis

The principal mechanism of action of this compound is the competitive inhibition of the ATP-binding site of MNK1 and MNK2. This direct inhibition prevents the phosphorylation of eIF4E at Ser209. The dephosphorylation of eIF4E leads to a reduction in the translation of mRNAs containing complex 5' untranslated regions (UTRs), which often encode for proteins critical for tumorigenesis and inflammation.

Caption: The core signaling pathway inhibited by this compound.

Quantitative Data: Potency of Thieno[2,3-d]pyrimidine MNK Inhibitors

While specific IC50 values for this compound are not publicly available, data from closely related thieno[2,3-d]pyrimidine compounds provide a strong indication of the potency of this chemical class.

| Compound Name | Target | IC50 (nM) | Reference |

| MNK Inhibitor IV (Mnk-I1) | MNK1 | 23 | [5] |

| MNK2 | 16 | [5] | |

| MNK-7g | MNK1 | Potent | [1][6][7] |

| MNK2 | Substantially more potent than against MNK1 | [1][6][7] | |

| Compound 25a | MNK1 | 650 | [8] |

Interconnected Signaling Pathways

The effects of this compound extend beyond the linear MNK-eIF4E axis, influencing other critical cellular signaling networks.

The mTORC1 Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. There is significant crosstalk between the MNK and mTORC1 pathways. MNK activity can contribute to mTORC1 signaling, and conversely, mTORC1 can regulate MNK2 activity. Inhibition of MNK can therefore have downstream effects on mTORC1-mediated processes.

Caption: Crosstalk between the MNK and mTORC1 signaling pathways.

The β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Recent evidence has linked the MNK-eIF4E axis to the regulation of β-catenin. Inhibition of MNK and the subsequent dephosphorylation of eIF4E can lead to a decrease in β-catenin levels and activity.

Caption: Regulation of the β-catenin pathway by the MNK-eIF4E axis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the downstream effects of this compound.

In Vitro MNK Kinase Assay (ATP Competition)

This assay measures the ability of this compound to inhibit the enzymatic activity of MNK1 and MNK2 in a cell-free system.

Materials:

-

Recombinant human MNK1 and MNK2 enzymes

-

eIF4E (recombinant) as substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Non-radiolabeled ATP

-

This compound (dissolved in DMSO)

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant MNK1 or MNK2 enzyme, and the eIF4E substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (to a final concentration typically at or below the Km for ATP).

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated eIF4E by autoradiography or quantify the incorporated radioactivity using a phosphorimager or by excising the eIF4E band and using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Caption: Workflow for an in vitro MNK kinase assay.

Western Blot Analysis of eIF4E Phosphorylation

This cellular assay determines the effect of this compound on the phosphorylation of endogenous eIF4E in a cellular context.

Materials:

-

Cell line of interest (e.g., a cancer cell line with activated MAPK signaling)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE apparatus and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit or mouse anti-total eIF4E, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed for total eIF4E and a loading control protein.[9][10]

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the impact of this compound on the migratory capacity of cells.

Materials:

-

Boyden chamber apparatus (transwell inserts with a porous membrane)

-

Cell line of interest

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., fetal bovine serum or a specific growth factor)

-

This compound (dissolved in DMSO)

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet or DAPI)

-

Cotton swabs

-

Microscope

Procedure:

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for a specified time.

-

Resuspend the treated cells in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber of the Boyden apparatus.

-

Place the transwell inserts into the lower chambers.

-

Seed the pre-treated cells into the upper chamber of the inserts.

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 6-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the migrated cells with a staining solution.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Quantify the results and compare the migratory capacity of cells treated with this compound to the control group.[11][12]

Caption: Workflow for a Boyden chamber cell migration assay.

Conclusion

This compound is a potent and selective inhibitor of the MNK1 and MNK2 kinases, targeting a key regulatory node in cellular signaling. Its primary mechanism of action involves the inhibition of eIF4E phosphorylation, which in turn modulates the translation of proteins critical for cell proliferation, survival, and inflammation. The influence of this compound extends to the interconnected mTORC1 and β-catenin signaling pathways, highlighting its potential for broad therapeutic applications. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and the development of novel therapeutics targeting the MNK signaling axis. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. research.sahmri.org.au [research.sahmri.org.au]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [digital.library.adelaide.edu.au]

- 5. Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of Mnk-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mnk-IN-4, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MNK inhibition.

Introduction: The Role of MNK Kinases in Disease

Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2) are serine/threonine kinases that are activated by the p38 and Erk MAPK pathways.[1] They are key regulators of protein synthesis through their phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[2][3] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process essential for protein synthesis.[2]

The MNK-eIF4E signaling axis is implicated in a variety of cellular processes, including cell growth, proliferation, and survival.[2] Overactivation of this pathway is frequently observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapies.[2] Consequently, the development of small molecule inhibitors targeting MNK1 and MNK2 has emerged as a promising therapeutic strategy in oncology.[1][4] this compound, also known as SEL201-88, is a potent, ATP-competitive inhibitor of both MNK1 and MNK2.[5]

This compound: Quantitative Biological Data

The following tables summarize the key quantitative data for this compound (SEL201-88).

| Parameter | Value | Assay Type |

| MNK1 IC50 | 10.8 nM | Cell-free kinase assay |

| MNK2 IC50 | 5.4 nM | Cell-free kinase assay |

Table 1: In Vitro Kinase Inhibitory Activity of this compound (SEL201-88)[5]

Signaling Pathway and Experimental Workflow

MNK Signaling Pathway

The following diagram illustrates the central role of MNK1/2 in the MAPK signaling cascade, leading to the phosphorylation of eIF4E.

Caption: MNK Signaling Pathway and the inhibitory action of this compound.

Synthetic Workflow for this compound

The synthesis of this compound can be logically broken down into the formation of key intermediates followed by a final coupling step.

Caption: High-level synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves the preparation of two key intermediates, which are then coupled to form the final product.

Step 1: Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline

-

Oxidation: 2-Fluoro-4-bromotoluene is oxidized to 2-fluoro-4-bromobenzenesulfonyl chloride.

-

Sulfonamide Formation: The sulfonyl chloride is reacted with an amine source to form the corresponding sulfonamide.

-

Thiol Reaction: The sulfonamide is then reacted with a methylthiolate source to introduce the methylsulfonyl group.

-

Hofmann Rearrangement: A Hofmann rearrangement of the corresponding amide yields 2-fluoro-4-(methylsulfonyl)aniline.

Step 2: Synthesis of 2-Fluoro-4-(methylsulfonyl)phenyl isocyanate

-

A solution of 2-fluoro-4-(methylsulfonyl)aniline in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0°C.

-

Triphosgene (or a similar phosgenating agent) is added portion-wise to the cooled solution.

-

A non-nucleophilic base, such as triethylamine, is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction mixture is then worked up and purified to yield the isocyanate.

Step 3: Synthesis of tert-Butyl 3-(6-aminobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate

-

A multi-step synthesis starting from tert-butyl 4-oxopiperidine-1-carboxylate is performed to construct the 6-aminobenzo[d]isoxazol-3-yl-piperidine core. This typically involves the formation of the benzo[d]isoxazole ring system followed by introduction of the amino group at the 6-position.

Step 4: Final Coupling to form this compound

-

Equimolar amounts of tert-butyl 3-(6-aminobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate and 2-fluoro-4-(methylsulfonyl)phenyl isocyanate are dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

In Vitro Kinase Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound against MNK1 and MNK2 can be determined using the ADP-Glo™ Kinase Assay.

-

Kinase Reaction:

-

Recombinant MNK1 or MNK2 enzyme is pre-incubated with serial dilutions of this compound (or DMSO as a control) in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate for MNK).

-

The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

-

The plate is incubated at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.

-

The plate is incubated at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Luminescence is measured using a plate reader.

-

The data is normalized to the DMSO control, and IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Assay: Western Blot for Phospho-eIF4E

The effect of this compound on the MNK signaling pathway in cells can be assessed by measuring the phosphorylation of eIF4E.

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for phospho-eIF4E (Ser209) overnight at 4°C.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

A loading control, such as total eIF4E or GAPDH, should also be probed on the same membrane to ensure equal protein loading.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

The intensity of the phospho-eIF4E bands is quantified and normalized to the loading control to determine the effect of this compound on eIF4E phosphorylation.

-

Conclusion

This compound is a potent and selective dual inhibitor of MNK1 and MNK2. Its ability to effectively block the phosphorylation of eIF4E makes it a valuable tool for studying the MNK signaling pathway and a promising candidate for further development as a therapeutic agent, particularly in the context of cancer. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and other similar MNK inhibitors.

References

Chemical properties of Mnk-IN-4

An In-depth Technical Guide on the Chemical Properties of Mnk-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also referred to as compound D25, is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] These serine/threonine kinases are key nodes in cellular signaling, integrating inputs from the RAS/MAPK and PI3K/AKT/mTOR pathways.[4][5] A primary and well-characterized substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E).[4][6] Phosphorylation of eIF4E at Serine 209 is a critical event for the translation of a specific subset of mRNAs that encode proteins involved in cell growth, proliferation, and survival.[4][5] Dysregulation of the MNK-eIF4E axis has been implicated in various pathologies, including cancer and inflammatory diseases.[1][4][7] this compound has been identified as a promising therapeutic agent, particularly in the context of sepsis-associated acute spleen injury, where it has been shown to modulate inflammatory responses.[1][8]

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its inhibitory activity, selectivity, and effects in cellular and in vivo models. Detailed experimental protocols are provided to enable researchers to replicate and build upon the existing findings.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(3-(piperidin-4-yl)-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine | [1] |

| Synonyms | Compound D25 | [1][2] |

| Molecular Formula | C15H17N5 | |

| Molecular Weight | 267.33 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO for in vitro assays. Formulation for in vivo use may require specific vehicles. See solubility protocol for more details. | |

| Storage and Stability | Store as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for 1 month, protected from light. Stability in aqueous solutions is limited and should be prepared fresh. |

Biological Activity and Selectivity

This compound is a potent inhibitor of both MNK1 and MNK2, with comparable activity against both isoforms. Its selectivity has been profiled against a broad panel of kinases, demonstrating a high degree of specificity for the MNK kinases.

Inhibitory Activity

| Target | IC50 (nM) | Reference |

| MNK1 | 120.6 | [1][8] |

| MNK2 | 134.7 | [1][8] |

Kinase Selectivity Profile

A kinase selectivity panel of 70 kinases was utilized to assess the specificity of this compound. At a concentration of 1 µM, this compound exhibited the following inhibitory profile:[1]

| Kinase Target Group | Inhibition | Notes |

| MNK1, MNK2 | >80% | Primary targets, demonstrating potent inhibition. |

| IKKα, QIK, HGK, CHK2, AMPKα1/β1/γ1 | 50-70% | Moderate off-target activity observed at 1 µM. |

| Other 63 kinases in the panel | <50% | Indicates good selectivity against a broad range of other kinases. |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of their downstream substrate, eIF4E. This leads to a reduction in the translation of specific mRNAs involved in inflammatory and proliferative processes.

Caption: MNK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and general laboratory practices.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 values of this compound against MNK1 and MNK2 kinases.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Materials:

-

Recombinant MNK1 or MNK2 enzyme

-

LANCE Ultra Kinase Assay components (PerkinElmer) or similar time-resolved fluorescence resonance energy transfer (TR-FRET) based assay system.

-

This compound

-

DMSO

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute these into the appropriate kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the MNK1 or MNK2 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate (e.g., ULight™-eIF4E peptide). The final ATP concentration should be at or near the Km for the respective enzyme.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the detection mix containing a europium-labeled anti-phospho-eIF4E antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Assay for MNK Inhibition (Western Blot)

This protocol is used to assess the ability of this compound to inhibit the phosphorylation of eIF4E in a cellular context.

Materials:

-

RAW264.7 cells or other suitable cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-eIF4E (Ser209), anti-eIF4E, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce MNK activity.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eIF4E, total eIF4E, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-eIF4E to total eIF4E.[1]

Protocol 3: General Protocol for Stock Solution Preparation and Solubility Assessment

This protocol provides a general method for preparing stock solutions and assessing the solubility of small molecule inhibitors like this compound.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly and sonicate briefly if necessary to ensure complete dissolution.

-

Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.

-

-

Aqueous Solubility (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., PBS) in a glass vial.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the solution by centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes, followed by careful collection of the supernatant. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).

-

Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The measured concentration represents the equilibrium solubility in that specific medium.

-

Conclusion

This compound is a valuable research tool for investigating the roles of the MNK-eIF4E signaling axis in various biological processes. Its potency and selectivity make it a suitable probe for cellular and in vivo studies of inflammation and potentially other diseases where this pathway is implicated. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other novel MNK inhibitors.

References

- 1. ruixinbio.com [ruixinbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mnk2 and Mnk1 are essential for constitutive and inducible phosphorylation of eukaryotic initiation factor 4E but not for cell growth or development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MNK Inhibitor(Shandong First Medical University & Shandong Academy of Medical Sciences) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Mnk-IN-4: A Technical Guide to Solubility and Stability for the Research Professional

Introduction: Mnk-IN-4 is a potent and selective, cell-permeable inhibitor of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). As a thieno[2,3-d]pyrimidine compound, it has garnered significant interest in cancer research and other fields due to its ability to modulate the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis.[1] This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols and a summary of the relevant signaling pathways to aid researchers in its effective use.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings. This section details its known solubility and stability characteristics.

Solubility

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Currently, detailed aqueous solubility data for this compound is limited in publicly available literature. The most commonly cited solubility is in dimethyl sulfoxide (DMSO).

Table 1: Known Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | 25 mg/mL |

Stability

The stability of this compound is essential for ensuring the reproducibility and accuracy of experimental results. Stability can be affected by temperature, light, and repeated freeze-thaw cycles.

Table 2: Known Stability of this compound

| Form | Storage Conditions | Stability | Source |

| Solid | 2-8°C | Not specified | |

| DMSO Stock Solution | -20°C, protected from light | Up to 3 months |

Recommendations for Handling and Storage:

-

Solid Form: Store the solid compound at 2-8°C.

-

Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. Based on data for similar compounds, protection from light is recommended.

-

Aqueous Solutions: It is best practice to prepare fresh dilutions of this compound in aqueous buffers immediately before use. The stability of this compound in aqueous solutions has not been extensively reported and may be limited.

Biological Activity and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of Mnk1 and Mnk2. These kinases are key downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. The primary and most well-characterized substrate of Mnk1 and Mnk2 is eIF4E. Phosphorylation of eIF4E at Ser209 is a critical event in the regulation of cap-dependent translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and metastasis.

Experimental Protocols

This section provides detailed protocols for key experiments relevant to the study of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a general method for determining the equilibrium solubility of this compound in a desired aqueous buffer.

Materials:

-

This compound (solid)

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Vials (glass or other non-leaching material)

-

Shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical method for quantification (e.g., validated HPLC-UV method)

Procedure:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the aqueous buffer to the vial.

-

Seal the vial and place it on a shaker/rotator at a constant temperature.

-

Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the sample to confirm the presence of undissolved solid.

-

Separate the solid and liquid phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully collect the supernatant. For further clarification, the supernatant can be filtered through a syringe filter. Note: It is important to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption to the filter material.

-

Quantify the concentration of this compound in the clear supernatant using a suitable analytical method.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol 2: Assessment of Stability by Forced Degradation and HPLC Analysis

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO or acetonitrile)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Photostability chamber

-

Oven

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature.

-

Oxidation: Treat this compound solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 80°C) in an oven.

-

Photodegradation: Expose solid this compound and a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw aliquots from the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, by HPLC.

-

-

Method Development:

-

Develop an HPLC method (e.g., a gradient method with a C18 column) that can separate the intact this compound peak from all degradation product peaks.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Protocol 3: Western Blot Analysis of eIF4E Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on eIF4E phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known active MAPK signaling)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with antibodies against total eIF4E and a loading control to ensure equal protein loading.

-

Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and general laboratory practices. Researchers should always consult the manufacturer's product information sheet and perform their own validation experiments to ensure the suitability of this compound for their specific applications.

References

In Vitro Activity of Mnk-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (Mnk1 and Mnk2) are serine/threonine kinases that represent a critical node in the MAPK signaling pathway. They are the sole known kinases that phosphorylate eukaryotic initiation factor 4E (eIF4E) on Ser209, a key event in the regulation of cap-dependent mRNA translation. Dysregulation of the Mnk-eIF4E axis has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Mnk-IN-4 (also known as compound D25) is a potent and selective inhibitor of both Mnk1 and Mnk2, and has demonstrated significant therapeutic potential in preclinical models of sepsis-associated acute spleen injury.[1][2][3][4] This document provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory potency, kinase selectivity, and cellular effects, along with the experimental protocols used for its characterization.

Quantitative In Vitro Activity

The inhibitory activity of this compound was assessed in both biochemical and cellular assays. The compound exhibits potent and balanced inhibition against the two Mnk isoforms.

| Target | Assay Type | Metric | Value (nM) | Reference |

| Mnk1 | Biochemical | IC50 | 120.6 | [1][2][3] |

| Mnk2 | Biochemical | IC50 | 134.7 | [1][2][3] |

Kinase Selectivity Profile

To evaluate the specificity of this compound, its activity was profiled against a panel of 70 different kinases. At a concentration of 1 µM, this compound demonstrated high selectivity for Mnk1 and Mnk2.

-

High Potency Inhibition (>80% at 1 µM): Mnk1 (88.34%), Mnk2 (85.85%)[1]

-

Moderate Inhibition (50-70% at 1 µM): IKKα, QIK, HGK, CHK2, AMPKα1/β1/γ1[1]

This profile indicates that this compound is a highly selective inhibitor of the Mnk kinases.

Signaling Pathway and Mechanism of Action

Mnk kinases are activated downstream of the Ras/Raf/MEK/ERK and p38 MAPK pathways. Once activated, Mnks phosphorylate eIF4E, which promotes the translation of specific mRNAs involved in cell proliferation, survival, and inflammation. This compound exerts its effect by directly inhibiting the kinase activity of Mnk1 and Mnk2, thereby preventing the phosphorylation of eIF4E and downregulating the expression of pro-inflammatory proteins.

Figure 1: Mnk Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Mnk1 and Mnk2 Kinase Assays

The biochemical potency of this compound was determined using in vitro kinase assays for Mnk1 and Mnk2. The following protocol outlines the general procedure:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human Mnk1 or Mnk2 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide derived from eIF4E), and ATP is prepared.

-

Compound Incubation: this compound is serially diluted to various concentrations and pre-incubated with the kinase in the reaction mixture.

-

Kinase Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is terminated, typically by the addition of a stop solution containing a chelating agent like EDTA.

-

Signal Detection: The extent of substrate phosphorylation is quantified. The specific method depends on the assay format and can include technologies like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric analysis.

-

IC50 Determination: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is then determined by fitting the dose-response data to a sigmoidal curve.

Figure 2: General Workflow for In Vitro Kinase Inhibition Assay.

Cellular Assay for Inhibition of eIF4E Phosphorylation

The ability of this compound to inhibit Mnk activity within a cellular context was evaluated by measuring the phosphorylation of its primary substrate, eIF4E, in RAW264.7 macrophage cells.

-

Cell Culture and Treatment: RAW264.7 cells are cultured in appropriate media. The cells are then treated with varying concentrations of this compound for a specified period.

-

LPS Stimulation: To induce a pro-inflammatory response and activate the MAPK/Mnk pathway, cells are stimulated with lipopolysaccharide (LPS).[3]

-

Cell Lysis: Following stimulation, the cells are washed and lysed to extract total cellular proteins.

-

Western Blot Analysis: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated eIF4E (p-eIF4E) and total eIF4E. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the p-eIF4E bands is quantified and normalized to the intensity of the total eIF4E bands to determine the dose-dependent effect of this compound on eIF4E phosphorylation.[1]

Conclusion

This compound is a potent and highly selective inhibitor of Mnk1 and Mnk2 kinases. Its in vitro profile demonstrates direct target engagement and functional inhibition of the Mnk signaling pathway in a cellular context. These findings, particularly the inhibition of eIF4E phosphorylation, provide a strong rationale for its further investigation as a therapeutic agent for diseases driven by dysregulated Mnk activity, such as sepsis and other inflammatory conditions. The detailed methodologies provided herein serve as a valuable resource for researchers in the fields of kinase inhibitor discovery and inflammation research.

References

Unveiling the Cellular Landscape of Mnk-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mnk-IN-4, also identified as compound D25, is a potent and selective inhibitor of MAP kinase-interacting kinases (Mnks). This technical guide provides a comprehensive overview of the known cellular targets and mechanism of action of this compound, with a focus on its potential therapeutic application in sepsis-related acute splenic injury. Due to the limited publicly available data on this compound, this document serves as a foundational resource, highlighting the established role of Mnk inhibition and providing a framework for future research and drug development efforts.

Introduction to Mnk Kinases and Their Role in Cellular Signaling

MAP kinase-interacting kinases (Mnk1 and Mnk2) are key downstream effectors of the p38 MAPK and ERK signaling pathways. These serine/threonine kinases play a crucial role in the regulation of protein synthesis and cellular proliferation through their primary substrate, the eukaryotic initiation factor 4E (eIF4E). Phosphorylation of eIF4E by Mnk kinases is a critical step in the initiation of cap-dependent translation, a process frequently dysregulated in cancer and inflammatory diseases. The strategic position of Mnk kinases at the convergence of major signaling pathways makes them attractive targets for therapeutic intervention.

This compound: A Selective Inhibitor

This compound has been identified as a potent and selective inhibitor of Mnk kinases.[1][2][3][4][5] While specific quantitative data on the binding affinity or IC50 values for this compound against Mnk1 and Mnk2 are not yet publicly available, its description as "potent and selective" suggests a high degree of specificity for these kinases over other cellular kinases. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.

The Mnk Signaling Pathway: A Target for this compound

The primary cellular target of this compound is the Mnk signaling pathway. By inhibiting Mnk1 and Mnk2, this compound is expected to block the phosphorylation of eIF4E, thereby downregulating the translation of key proteins involved in cell growth, proliferation, and inflammation.

Figure 1. The Mnk signaling pathway and the inhibitory action of this compound.

Therapeutic Potential in Sepsis-Related Acute Splenic Injury

The investigation of this compound for the treatment of sepsis-related acute splenic injury suggests a role for Mnk kinases in the inflammatory processes associated with this condition.[1][3][4][5] Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The spleen plays a critical role in the immune response, and its injury during sepsis can exacerbate the inflammatory cascade. By inhibiting Mnk, this compound may mitigate the excessive production of inflammatory cytokines and other mediators that contribute to splenic damage.

Future Directions and Experimental Protocols

To further elucidate the cellular targets and mechanism of action of this compound, a series of key experiments are required. The following provides a general framework for the necessary experimental protocols.

Kinase Profiling

A comprehensive kinase profiling study is essential to confirm the selectivity of this compound.

Experimental Workflow:

References

Mnk-IN-4: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnk1 and Mnk2) represent a critical node in cellular signaling, integrating inputs from the Ras/Raf/MEK/ERK and p38 MAPK pathways. A key downstream substrate of Mnk kinases is the eukaryotic translation initiation factor 4E (eIF4E).[1] Phosphorylation of eIF4E at Serine 209 is a crucial event for its oncogenic activity, promoting the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[2][3] Notably, while the Mnk-eIF4E axis is essential for malignant transformation, it appears to be dispensable for normal development, making Mnk kinases attractive therapeutic targets in oncology.[1]

This technical guide focuses on Mnk-IN-4 (also known as compound D25), a potent and selective inhibitor of Mnk1 and Mnk2. While initial research has centered on its role in inflammatory conditions such as sepsis-related acute splenic injury, its biochemical profile suggests significant potential for investigation in cancer research.[4] This document provides a comprehensive overview of this compound's known characteristics, alongside detailed protocols for its evaluation as a potential anti-cancer agent.

Mechanism of Action

This compound, like other Mnk inhibitors, exerts its effects by blocking the catalytic activity of Mnk1 and Mnk2. This inhibition prevents the phosphorylation of their primary downstream target, eIF4E, at Serine 209.[4] The abrogation of eIF4E phosphorylation disrupts the cap-dependent translation of oncogenic proteins, thereby impeding tumor growth and progression.[5][6] The central role of the Mnk/eIF4E axis in cancer signaling is a point of convergence for both the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparative landscape with other well-characterized Mnk inhibitors.

Table 1: In Vitro Kinase Inhibition by this compound

| Target | IC50 (nM) |

| Mnk1 | 120.6[4] |

| Mnk2 | 134.7[4] |

Table 2: Comparative In Vitro Kinase Inhibition of Various Mnk Inhibitors

| Inhibitor | Mnk1 IC50 (nM) | Mnk2 IC50 (nM) |

| This compound (D25) | 120.6 [4] | 134.7 [4] |

| eFT508 (Tomivosertib) | 1-2[7] | 1-2[7] |

| Cercosporamide | 116[8] | 11[8] |

| CGP57380 | 2200[7] | - |

| EB1 | 690[7] | 9400[7] |

| QL-X-138 | 107.4[7] | 26[7] |

| DS12881479 | 21[7] | - |

Signaling Pathways and Experimental Workflows

Visualizing the signaling cascades and experimental procedures is crucial for understanding the context of this compound's application in cancer research. The following diagrams, generated using Graphviz (DOT language), illustrate these key relationships.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to evaluate the anti-cancer potential of this compound.

In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Mnk1 and Mnk2 kinases.

Methodology (Adapted from ADP-Glo™ Kinase Assay):

-

Reagents and Materials:

-

Recombinant human Mnk1 and Mnk2 enzymes

-

RS peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (serial dilutions)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase, substrate, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or below the Km for each enzyme.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Phospho-eIF4E Western Blot Assay

Objective: To assess the ability of this compound to inhibit the phosphorylation of eIF4E in cancer cell lines.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., MDA-MB-231 for breast cancer, MV4-11 for AML) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total eIF4E and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines and calculate the GI50 (concentration for 50% growth inhibition).

Methodology (using Resazurin Assay):

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to attach overnight.

-

Treat cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

-

Incubation and Assay:

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the dose-response curve and determine the GI50 value using non-linear regression.

-

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.

Methodology:

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., MV4-11) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (formulated in an appropriate vehicle) via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

-

-

Efficacy and Pharmacodynamic Assessment:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, or at specified time points, euthanize a subset of mice and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p-eIF4E).

-

Analyze the remaining mice for tumor growth inhibition.

-

-

Data Analysis:

-

Compare the tumor growth rates between the treatment and control groups.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Assess the tolerability of the treatment by monitoring body weight and any signs of toxicity.

-

Conclusion

This compound is a potent and selective inhibitor of Mnk1 and Mnk2 with a clear mechanism of action that is highly relevant to cancer biology. While its initial characterization has been in the context of inflammation, the data presented in this guide, along with the provided experimental protocols, establish a strong rationale for its comprehensive evaluation as a novel therapeutic agent for cancer. The successful execution of these studies will be critical in determining the preclinical efficacy of this compound and its potential for translation into clinical development for the treatment of various malignancies.

References

- 1. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mnk earmarks eIF4E for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of MNK Inhibitors in Immunology

This technical guide provides a comprehensive overview of the role of Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) and their inhibitors in the field of immunology. It details the core signaling pathways, summarizes key quantitative data, outlines experimental methodologies, and explores the therapeutic potential in areas such as immuno-oncology and autoimmune diseases.

Core Concepts: The MNK Signaling Axis

MAPK-interacting serine/threonine-protein kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathways.[1][2] They are activated through phosphorylation by extracellular signal-regulated kinase (ERK) and p38 MAPK in response to various extracellular signals, including cytokines, growth factors, and stress stimuli.[2][3][4]

The primary and most-studied function of MNKs is the regulation of protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[1][5][6] Phosphorylated eIF4E enhances the cap-dependent translation of a specific subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, survival, and inflammation.[1][2] MNKs are the only known kinases to phosphorylate eIF4E, making them a critical control point in this process.[7]

Beyond eIF4E, MNKs phosphorylate other substrates that are crucial for immune regulation, including:

-

Heterogeneous Nuclear Ribonucleoprotein A1 (hnRNP A1): Phosphorylation of hnRNP A1 by MNK relieves its binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of certain mRNAs, such as TNF-α. This de-repression allows for the translation of these key inflammatory cytokines.[4][7]

-

Sprouty (Spry) 1/2: These proteins are negative regulators of the ERK/MAPK pathway.[7]

Due to their central role in controlling the synthesis of inflammatory mediators, MNK kinases have emerged as attractive therapeutic targets for a range of conditions, from cancer to autoimmune disorders.[1][3]

MNK Signaling Pathway Diagram

The following diagram illustrates the canonical MNK signaling cascade, from upstream MAPK activation to the downstream phosphorylation of key substrates and their functional consequences.

Caption: The MNK signaling pathway, activated by MAPK cascades, leads to the phosphorylation of eIF4E and hnRNP A1, promoting the translation of key immune and pro-survival proteins.

Role of MNK in Key Immune Cell Populations

MNK activity is integral to the function of both the innate and adaptive immune systems. Inhibition of this pathway can profoundly alter the behavior of various immune cells.

Macrophages

In macrophages, MNK kinases are critical regulators of the inflammatory response. Pharmacological inhibition of MNKs consistently attenuates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) following stimulation with Toll-like receptor (TLR) agonists.[7][8] Concurrently, MNK inhibition has been shown to increase the production of the potent anti-inflammatory cytokine IL-10.[7][8]

However, in the context of the tumor microenvironment (TME), this effect can be detrimental. Studies have shown that MNK inhibitors can polarize tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype, characterized by increased Arginase-1 expression.[9] These M2-polarized TAMs are more potent at suppressing T cell proliferation, which can hinder anti-tumor immunity.[9]

T-Lymphocytes

The role of MNKs in T-cells is complex, with some conflicting data from pharmacological versus genetic studies.

-

Cytokine Production: The MNK-hnRNP A1 axis is a key regulator of TNF-α production in T-cells.[4][7] Pharmacological inhibition has also been linked to decreased production of IL-17 and IFN-γ.[5]

-

Chemokine Regulation: The MNK-eIF4E pathway controls the translation of RFLAT-1, a transcriptional regulator of the crucial T-cell chemokine RANTES (CCL5). Inhibition of MNK activity can therefore reduce RANTES expression, potentially impairing T-cell mediated immune responses.[7]

-

Development and Activation: Genetic studies using MNK1/2 double-deficient mice show that while TCR-induced eIF4E phosphorylation is completely abolished, the overall development and activation of conventional T-cells are not significantly affected.[5][10] This suggests that while MNKs are involved in T-cell effector functions, they may be dispensable for their fundamental development.

-

Autoimmunity: In a mouse model of multiple sclerosis, experimental autoimmune encephalitis (EAE), MNK1/2 deficiency led to milder disease scores, correlating with decreased IL-17 and IFN-γ production from CD4+ T-cells.[5][11] This highlights a critical role for MNKs in the pathogenesis of T-cell mediated autoimmune diseases.

-

Immune Checkpoints: The MNK inhibitor eFT508 (Tomivosertib) has been shown to decrease the expression of immune checkpoint modulators, including PD-1, PD-L1, LAG3, and TIM3, thereby potentially boosting anti-tumor immune responses.[12]

Myeloid-Derived Suppressor Cells (MDSCs)

Phosphorylated eIF4E is critical for the survival and immunosuppressive function of MDSCs.[7] Pharmacological inhibition of the MNK-eIF4E axis can reduce the abundance and suppressive activity of MDSCs. This effect has been shown to synergize with anti-PD-1 immunotherapy to delay tumor growth in preclinical models.[7]

Quantitative Data on MNK Inhibition

The following tables summarize key quantitative findings related to the immunological effects of MNK inhibitors.

Table 1: Effects of MNK Inhibitors on Cytokine Production

| Immune Cell Type | Stimulus | MNK Inhibitor | Cytokine | Effect | Citation(s) |

| Mouse Macrophages | TLR Agonists (LPS, etc.) | Unspecified | TNF-α, IL-6 | Attenuated Production | [7][8] |

| Mouse Macrophages | TLR Agonists (LPS, etc.) | Unspecified | IL-10 | Upregulated Production | [7][8] |

| Human T-Cells | Unspecified | Unspecified | TNF-α | Inhibited Production | [7] |

| Mouse CD4+ T-Cells | MOG Peptide Immunization | Genetic Deficiency | IL-17, IFN-γ | Decreased Production | [5][11] |

| Human Keratinocytes | Unspecified | CGP57380 | Pro-inflammatory Cytokines | Reduced Translation | [5] |

Table 2: Overview of Key Preclinical and Clinical MNK Inhibitors

| Inhibitor Name | Target(s) | IC₅₀ | Key Immunological Finding(s) | Citation(s) |

| eFT508 (Tomivosertib) | MNK1/2 | 1-2 nM | Reduces p-eIF4E; decreases PD-L1; enhances anti-tumor immunity; currently in clinical trials. | [9][13] |

| CGP57380 | MNK1 | ~2.2 µM | Reduces pro-inflammatory cytokine translation in macrophages and T-cells; induces T-cell exhaustion phenotype in tumors. | [5][9][14] |

| Cercosporamide | MNK1/2, PKC | <50 nM (PKC) | Unique MNK inhibitor with anti-leukemic properties; sensitizes cancer cells to chemotherapy. | [13][14] |

| ETC-168 | MNK1/2 | 23 nM (MNK1), 43 nM (MNK2) | Oral active inhibitor with antiproliferative efficacy in hematological cancer models. | [13] |

Key Experimental Protocols and Workflows

This section details common methodologies used to investigate the role of MNK inhibitors.

In Vitro MNK Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MNK1 or MNK2. Luminescence-based assays like ADP-Glo® are common.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant active MNK1 (or MNK2) enzyme, a suitable kinase substrate (e.g., Myelin Basic Protein or a specific peptide), and the test inhibitor at various concentrations in a kinase assay buffer.[15][16]

-

Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at 30°C for a specified time (e.g., 15-60 minutes).[16]

-

Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-